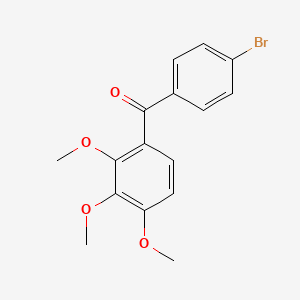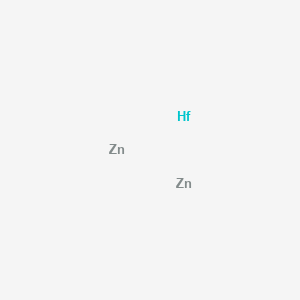
Hafnium;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium;ZINC is a compound that combines the elements hafnium and zinc Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while zinc is a bluish-silver, brittle metal with the atomic number 30
準備方法
Synthetic Routes and Reaction Conditions: Hafnium;ZINC can be synthesized through various methods, including atomic layer deposition (ALD) and sol-gel processes. In the ALD method, hafnium and zinc precursors are alternately deposited on a substrate at controlled temperatures, typically around 200°C . The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature chemical vapor deposition (CVD) techniques. In this process, hafnium and zinc precursors are vaporized and reacted in a high-temperature chamber to form thin films of the compound on various substrates .
化学反応の分析
Types of Reactions: Hafnium;ZINC undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, when exposed to air, hafnium forms a protective oxide layer, primarily hafnium dioxide (HfO₂), which prevents further oxidation . Zinc, on the other hand, can undergo oxidation to form zinc oxide (ZnO).
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogens, acids, and bases. For example, hafnium reacts with halogens such as chlorine to form hafnium tetrachloride (HfCl₄), while zinc reacts with hydrochloric acid to produce zinc chloride (ZnCl₂) and hydrogen gas .
Major Products Formed: The major products formed from the reactions of this compound include hafnium dioxide (HfO₂), zinc oxide (ZnO), hafnium tetrachloride (HfCl₄), and zinc chloride (ZnCl₂). These products have various applications in different industries, including electronics and materials science .
科学的研究の応用
Hafnium;ZINC has a wide range of scientific research applications. In the field of electronics, it is used to develop transparent conductive oxide (TCO) films, which are essential components in devices such as solar cells, LEDs, and flat panel displays . In materials science, this compound is used to enhance the electrical and optical properties of thin films, making them suitable for use in advanced electronic devices .
In the medical field, zinc is known for its role in protein synthesis and cell division, making it essential for wound healing and immune function . Hafnium, on the other hand, is used in nuclear reactors due to its excellent neutron absorption properties .
作用機序
The mechanism of action of Hafnium;ZINC involves its interaction with various molecular targets and pathways. Zinc plays a catalytic, structural, and regulatory role in biological systems, participating in enzyme function and protein synthesis . Hafnium, due to its high melting point and corrosion resistance, is used in high-temperature applications and as a neutron absorber in nuclear reactors .
類似化合物との比較
Hafnium;ZINC can be compared with other similar compounds such as hafnium dioxide (HfO₂) and zinc oxide (ZnO). Both HfO₂ and ZnO are widely used in electronic and optoelectronic applications due to their excellent electrical and optical properties . this compound offers unique advantages, such as enhanced electrical conductivity and improved optical properties, making it a promising material for next-generation electronic devices .
List of Similar Compounds:- Hafnium dioxide (HfO₂)
- Zinc oxide (ZnO)
- Hafnium tetrachloride (HfCl₄)
- Zinc chloride (ZnCl₂)
特性
CAS番号 |
12208-62-7 |
|---|---|
分子式 |
HfZn2 |
分子量 |
309.2 g/mol |
IUPAC名 |
hafnium;zinc |
InChI |
InChI=1S/Hf.2Zn |
InChIキー |
JXLCNVMZIFBUAK-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



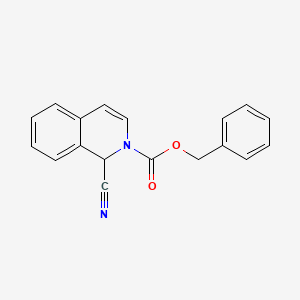

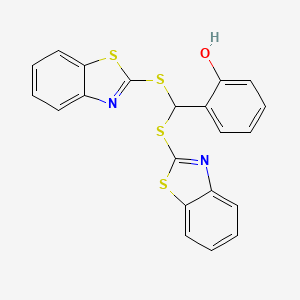
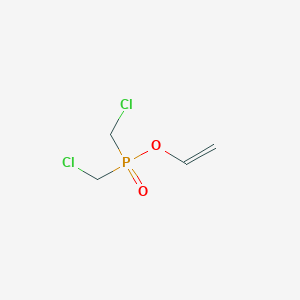


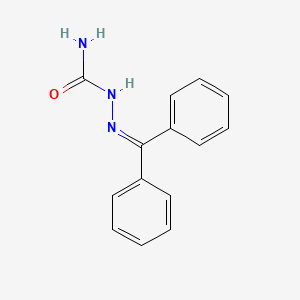



![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
